2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a chemical compound that features a quinoxaline core substituted with a 3-chlorophenoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 3-chlorophenol with a suitable quinoxaline derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various nucleophiles.
Scientific Research Applications
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline
- 2-(3-Bromophenoxy)-3-(trifluoromethyl)quinoxaline
- 2-(3-Chlorophenoxy)-3-(methyl)quinoxaline
Uniqueness
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the 3-chlorophenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-9-4-3-5-10(8-9)22-14-13(15(17,18)19)20-11-6-1-2-7-12(11)21-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVIEOOEVCUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC(=CC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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